molecular formula C18H17N3O6S2 B6484231 3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 886908-20-9

3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B6484231
CAS No.: 886908-20-9
M. Wt: 435.5 g/mol
InChI Key: MYPFOSXYMVLECZ-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted at the 3-position with a benzenesulfonyl group and a 1,3,4-oxadiazole ring at the terminal amide nitrogen. The oxadiazole ring is further substituted with a 3-methanesulfonylphenyl group. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its physicochemical and pharmacological behavior.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-28(23,24)15-9-5-6-13(12-15)17-20-21-18(27-17)19-16(22)10-11-29(25,26)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPFOSXYMVLECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide, with the CAS number 886908-20-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18_{18}H17_{17}N3_{3}O6_{6}S2_{2}
  • Molecular Weight : 435.5 g/mol
  • Structure : The compound features a benzenesulfonamide structure linked to an oxadiazole moiety, which is known for its diverse biological activities.

While specific targets for this compound have not been conclusively identified, compounds with similar structures often exhibit inhibition of carbonic anhydrases (CAs), which are crucial in various physiological processes including pH regulation and ion transport .

Potential Therapeutic Applications

Research indicates that benzenesulfonamide derivatives may possess anti-cancer properties. For instance, studies on related compounds have shown moderate inhibitory effects against tumor-associated isoforms of carbonic anhydrases such as hCA IX and hCA XII . These isoforms are often overexpressed in tumors, making them attractive targets for cancer therapy.

Case Studies and Experimental Data

  • Inhibition Studies :
    • Compounds structurally related to this compound have demonstrated significant inhibition against various cancer cell lines. For example, sulfonamides incorporating triazole moieties were shown to selectively inhibit cancer cell growth with IC50_{50} values in the nanomolar range .
  • Cytotoxicity Assays :
    • In cytotoxicity assays conducted on Hep3B and A549 cancer cell lines, certain derivatives exhibited selective cytotoxicity towards Hep3B cells while showing reduced selectivity towards A549 cells. This suggests the potential for selective targeting of tumor cells by optimizing the chemical structure of similar compounds .

Data Table: Biological Activity Summary

Activity Type Description
Inhibition of CAs Moderate inhibition against hCA IX and hCA XII; potential for cancer therapy
Cytotoxicity Selective cytotoxicity observed in Hep3B cells; IC50_{50} values in nanomolar range
Mechanism Insights Potential interactions with active sites of carbonic anhydrases

Scientific Research Applications

The compound has garnered attention for its potential biological activities, particularly in the following areas:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of carbonic anhydrases (CAs), which are essential in various physiological processes such as pH regulation and ion transport. While specific targets for this compound have not been conclusively identified, it is hypothesized to interact with similar pathways.
  • Antimicrobial Properties : Preliminary studies suggest that benzenesulfonamide derivatives may exhibit antimicrobial activity. This could be explored further with 3-(benzenesulfonyl)-N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide to assess its efficacy against bacterial and fungal strains.

Research Applications

The compound's applications in research can be categorized into several domains:

Medicinal Chemistry

  • Drug Development : The structural characteristics of this compound make it a candidate for developing new therapeutic agents targeting various diseases. Its potential as an anti-inflammatory or anticancer agent warrants further investigation.

Organic Synthesis

  • Building Block for New Compounds : As a sulfonamide derivative, it can serve as a building block in organic synthesis for creating more complex molecules. This can be particularly useful in synthesizing pharmaceuticals or agrochemicals.

Biochemical Studies

  • Protein Interaction Studies : The unique structure allows it to be utilized in studying protein-ligand interactions, particularly in understanding how small molecules can modulate enzyme activity or receptor function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several 1,3,4-oxadiazole-based propanamides documented in the literature. Key comparisons include:

Table 1: Structural and Physical Properties of Analogous Compounds
Compound ID/Reference Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 3-Methanesulfonylphenyl C₁₉H₁₇N₃O₇S₂ ~463* Not Reported
8d 4-Methylphenyl C₁₅H₁₄N₄O₂S₂ 350.42 135–136
8h 3-Nitrophenyl C₁₅H₁₃N₅O₄S₂ 407.43 158–159
7c 2-Cyano-4-fluorophenyl C₁₀H₇FN₂O₃ 246.18 139–140
8a 2-Bromo-4-fluorophenyl C₂₃H₂₀BrFN₄O₅S 575.39 213–215
7k Piperidinyl/4-chlorophenyl C₂₄H₂₇ClN₄O₄S₂ 535.07 66–68

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Groups : The 3-methanesulfonylphenyl group on the oxadiazole ring enhances electron withdrawal compared to methyl (8d) or nitro (8h) substituents, which may influence reactivity in nucleophilic substitution or coupling reactions .

Solubility and Bioavailability

  • Polarity: The dual sulfonyl groups enhance aqueous solubility compared to non-sulfonylated analogs (e.g., 8d) but may reduce membrane permeability.
  • Molecular Weight : At ~463 g/mol, the compound falls within the acceptable range for oral bioavailability (Lipinski’s Rule of Five), similar to 7k (535 g/mol) .

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